![molecular formula C11H12O3 B14183639 {4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}dimethanol CAS No. 834880-22-7](/img/structure/B14183639.png)
{4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}dimethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}dimethanol is an organic compound characterized by its unique structure, which includes a phenylene group substituted with two methanol groups and a prop-2-yn-1-yloxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}dimethanol typically involves the reaction of 4-hydroxybenzaldehyde with propargyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-hydroxybenzaldehyde and propargyl alcohol.
Catalyst: A suitable catalyst such as a base (e.g., potassium carbonate) or an acid (e.g., sulfuric acid) is used.
Reaction Conditions: The reaction is typically conducted at elevated temperatures (around 80-100°C) for several hours.
Product Isolation: The product is isolated by standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability of the production process.
化学反応の分析
Types of Reactions
{4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}dimethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce halogens or nitro groups onto the phenylene ring.
科学的研究の応用
{4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}dimethanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: The compound is used in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
作用機序
The mechanism of action of {4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}dimethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
類似化合物との比較
Similar Compounds
4-(Prop-2-yn-1-yloxy)benzaldehyde: This compound shares a similar structure but differs in the functional groups attached to the phenylene ring.
4-(Prop-2-yn-1-yloxy)aniline: Another related compound with an aniline group instead of methanol groups.
(E,E)-1,2-Bis[3-(prop-2-yn-1-yloxy)benzylidene]hydrazine: A compound with a similar backbone but different substituents.
Uniqueness
{4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}dimethanol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
834880-22-7 |
|---|---|
分子式 |
C11H12O3 |
分子量 |
192.21 g/mol |
IUPAC名 |
[3-(hydroxymethyl)-4-prop-2-ynoxyphenyl]methanol |
InChI |
InChI=1S/C11H12O3/c1-2-5-14-11-4-3-9(7-12)6-10(11)8-13/h1,3-4,6,12-13H,5,7-8H2 |
InChIキー |
CYTTZNCCIHODGE-UHFFFAOYSA-N |
正規SMILES |
C#CCOC1=C(C=C(C=C1)CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,7,10-Trioxatricyclo[4.3.1.02,4]decane](/img/structure/B14183558.png)
![3-[3-Methoxy-4-(pyrrolidin-1-yl)phenyl]-3-phenylprop-2-enal](/img/structure/B14183564.png)
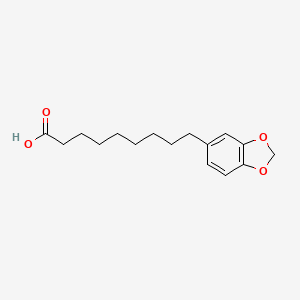
![2-Cyano-3-[3-methoxy-4-(2-phenylethoxy)phenyl]prop-2-enamide](/img/structure/B14183581.png)
![3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-benzoyl-, 1,1-dimethylethyl ester](/img/structure/B14183585.png)
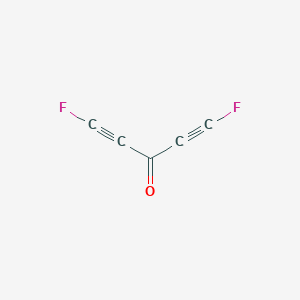
![Ethyl {[3-(4-methylphenyl)prop-2-yn-1-yl]oxy}acetate](/img/structure/B14183593.png)
![3,4-Dicyclopropyl-6-[2-(trifluoromethyl)phenyl]pyridazine](/img/structure/B14183599.png)
![1'-Methyl-5-nitrospiro[1,3-benzodioxole-2,4'-piperidine]](/img/structure/B14183610.png)
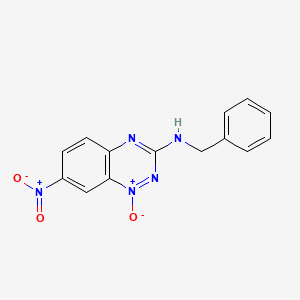
![1,2,4-Triazolo[3,4-f][1,6]naphthyridine, 3-(1-methyl-1H-imidazol-4-yl)-9-phenyl-8-[4-[[4-[5-(2-pyrazinyl)-1H-1,2,4-triazol-3-yl]-1-piperidinyl]methyl]phenyl]-](/img/structure/B14183625.png)
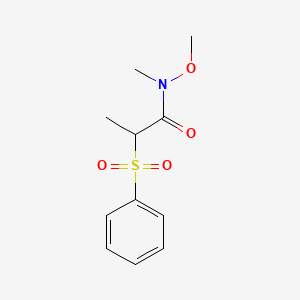
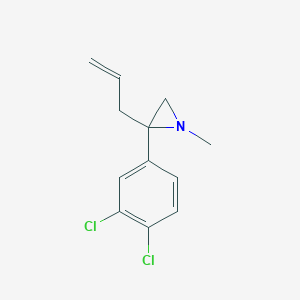
![1-Methyl-2-[(4-methylphenyl)sulfanyl]-3-nitrobenzene](/img/structure/B14183653.png)
